3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline
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Overview
Description
3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C13H10F2N2O2 It is characterized by the presence of two fluorine atoms on the benzene ring and a nitrophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline typically involves the reaction of 3,4-difluoroaniline with 2-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinones or other oxidized products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, while the nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
3,4-difluoroaniline: Lacks the nitrophenyl group, making it less versatile in certain applications.
2-nitrobenzyl chloride: Used as a precursor in the synthesis of 3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline.
4-fluoro-N-[(2-nitrophenyl)methyl]aniline: Similar structure but with only one fluorine atom, which may affect its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and the nitrophenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,4-difluoro-N-[(2-nitrophenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-11-6-5-10(7-12(11)15)16-8-9-3-1-2-4-13(9)17(18)19/h1-7,16H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXJXSRGACWILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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